molecular formula C23H26BrNO3S B489147 4-bromo-N-[12-(2-methylbutan-2-yl)-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl]benzene-1-sulfonamide CAS No. 518319-65-8

4-bromo-N-[12-(2-methylbutan-2-yl)-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl]benzene-1-sulfonamide

Cat. No.: B489147
CAS No.: 518319-65-8
M. Wt: 476.4g/mol
InChI Key: XLBVRSRQQGMDQS-UHFFFAOYSA-N
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Description

4-bromo-N-[12-(2-methylbutan-2-yl)-8-oxatricyclo[7400^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl]benzene-1-sulfonamide is a complex organic compound with a unique structure It features a bromine atom, a sulfonamide group, and a tricyclic system with an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[12-(2-methylbutan-2-yl)-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl]benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Tricyclic System: The tricyclic core can be synthesized through a Diels-Alder reaction, followed by a series of cyclization and functionalization steps.

    Introduction of the Bromine Atom: Bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the corresponding amine with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the sulfonamide group.

    Reduction: Reduction reactions can target the bromine atom or the sulfonamide group, leading to debromination or desulfonylation.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-bromo-N-[12-(2-methylbutan-2-yl)-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl]benzene-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its sulfonamide group, which is known to interact with various biological targets.

Medicine

Medically, the compound has potential applications as a drug candidate. The sulfonamide group is a common pharmacophore in many drugs, and the tricyclic system may provide additional biological activity.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-bromo-N-[12-(2-methylbutan-2-yl)-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl]benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the tricyclic system may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(2,3-dimethylbutan-2-yl)aniline
  • 4-chloro-2-methylbutan-2-yl)oxy-trimethylsilane

Uniqueness

Compared to similar compounds, 4-bromo-N-[12-(2-methylbutan-2-yl)-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl]benzene-1-sulfonamide stands out due to its tricyclic system and the presence of both a bromine atom and a sulfonamide group. These features provide unique chemical reactivity and potential biological activity that are not found in simpler analogs.

Properties

IUPAC Name

4-bromo-N-[8-(2-methylbutan-2-yl)-6,7,8,9-tetrahydrodibenzofuran-2-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26BrNO3S/c1-4-23(2,3)15-5-11-21-19(13-15)20-14-17(8-12-22(20)28-21)25-29(26,27)18-9-6-16(24)7-10-18/h6-10,12,14-15,25H,4-5,11,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBVRSRQQGMDQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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